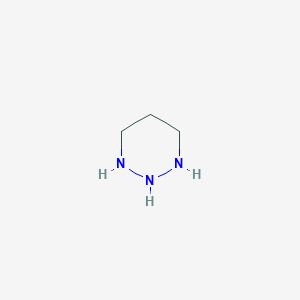

1,2,3-Triazinane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3-triazinane is a triazinane.

科学研究应用

Synthetic Chemistry

1,2,3-Triazinane derivatives are utilized as valuable scaffolds in synthetic organic chemistry. They have been shown to participate in various cycloaddition reactions, particularly the inverse electron demand Diels–Alder reaction. This reaction allows for the rapid construction of complex heterocycles, which are essential in the synthesis of natural products and pharmaceuticals.

Key Reactions and Mechanisms

- Diels–Alder Reactions : The reactivity of this compound can be enhanced by substituents that are electron-withdrawing. For instance, methyl 1,2,3-triazine-5-carboxylate has been identified as an extraordinarily reactive compound, facilitating rapid cycloadditions with amidines at room temperature and yielding high conversion rates .

- Nucleophilic Additions : The site of nucleophilic attack on 1,2,3-triazine rings has been studied extensively. Research indicates that nucleophiles preferentially attack at the 4- or 6-position of the triazine core depending on the nature of the nucleophile involved . This selectivity has implications for designing targeted synthetic pathways.

Medicinal Chemistry

The biological activity of this compound derivatives is noteworthy. They exhibit a range of pharmacological activities that make them promising candidates for drug development.

Biological Activities

- Anticancer Properties : Several studies have demonstrated that compounds derived from 1,2,3-triazines possess significant anticancer activity against various cancer cell lines. For example, derivatives have been tested against lung carcinoma (A549) and hepatocellular carcinoma (HepG2), showing promising results .

- Antimicrobial Activity : Triazinane derivatives have also been evaluated for their antimicrobial properties. Certain compounds demonstrated effective inhibition against multidrug-resistant bacterial strains, making them potential candidates for new antibiotic development .

Bioconjugation Techniques

The unique reactivity of 1,2,3-triazine derivatives lends themselves well to bioorthogonal reactions. These reactions are crucial for bioconjugation applications in biological systems.

Bioorthogonal Chemistry

- Fast Reaction Rates : The cycloaddition reactions involving 1,2,3-triazines are characterized by their rapid kinetics. For instance, the reaction between 1,2,3-triazine and benzamidine occurs at rates significantly faster than traditional methods used in bioconjugation . This feature is advantageous for labeling biomolecules under physiological conditions.

- Applications in Drug Delivery : The ability to selectively conjugate biomolecules using triazine derivatives opens avenues for developing targeted drug delivery systems. This can enhance therapeutic efficacy while minimizing side effects.

Case Studies

化学反应分析

Reactivity with Amidines

1,2,3-Triazinane exhibits significant reactivity with amidines, leading to the formation of pyrimidines and other derivatives through cycloaddition reactions. The mechanism typically involves the following steps:

-

Nucleophilic Attack : The reaction initiates with the nucleophilic attack of an amidine nitrogen on the carbon atom of the triazinane ring.

-

Formation of Intermediates : This step leads to the formation of zwitterionic intermediates which are critical in determining the reaction pathway.

-

Elimination and Cyclization : The subsequent elimination of nitrogen gas (N2) and further cyclization yield stable products such as pyrimidines or substituted triazines.

The reaction pathway has been extensively studied using kinetic investigations and computational methods, revealing that the rate-limiting step is often the initial nucleophilic attack on the azine carbon .

Cycloaddition Reactions

Cycloaddition reactions involving this compound have been systematically explored. Notably:

-

[4 + 2] Cycloaddition : This reaction type has been shown to proceed even with noncomplementary substitutions on the triazine ring. For example, substituted triazines react with amidines to yield pyrimidine products in moderate to good yields (19–66%) depending on substituent effects and reaction conditions .

-

Effect of Substituents : The electronic nature of substituents at positions C4 and C6 significantly influences reactivity. Electron-withdrawing groups enhance the electrophilicity of the triazine ring, facilitating faster reactions with nucleophiles like amidines .

Comparative Reactivity Studies

Research indicates that different isomers of triazines exhibit varying degrees of reactivity:

| Triazine Isomer | Reactivity Level | Observations |

|---|---|---|

| 1,2,3-Triazine | High | Reacts rapidly with amidines |

| 1,2,4-Triazine | Moderate | Slower reaction rates observed |

| 1,3,5-Triazine | Low | Less reactive towards nucleophiles |

These differences can be attributed to the electronic configuration and steric factors associated with each isomer .

Mechanistic Insights

The mechanistic studies involving isotopic labeling (e.g., 15N) have provided deeper insights into the reaction pathways:

属性

分子式 |

C3H9N3 |

|---|---|

分子量 |

87.12 g/mol |

IUPAC 名称 |

triazinane |

InChI |

InChI=1S/C3H9N3/c1-2-4-6-5-3-1/h4-6H,1-3H2 |

InChI 键 |

OYWRDHBGMCXGFY-UHFFFAOYSA-N |

规范 SMILES |

C1CNNNC1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。